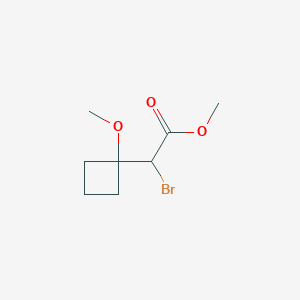

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups centered around a highly strained cyclobutane ring system. The compound features a quaternary carbon center within the cyclobutyl ring bearing a methoxy substituent, creating significant steric congestion that influences the overall molecular geometry. The structural analysis reveals that the brominated acetate side chain is attached directly to the ring-substituted carbon, generating multiple stereochemical possibilities that must be carefully considered in conformational studies.

The stereochemical complexity arises from the presence of the chiral carbon bearing the bromine atom in the acetate chain, which can exist in either rectus or sinister configuration. Additionally, the quaternary carbon within the cyclobutyl ring creates another center of chirality due to the asymmetric substitution pattern. The cyclobutane ring itself adopts a puckered conformation to minimize angle strain, with the degree of puckering influenced by the bulky methoxy and acetate substituents. This puckering creates additional conformational isomers that contribute to the overall stereochemical landscape of the molecule.

Computational studies of related cyclobutyl compounds indicate that the preferred conformation involves a specific orientation of the acetate chain relative to the ring plane to minimize steric interactions. The bromine atom, being the largest substituent, preferentially occupies positions that reduce unfavorable contacts with the methoxy group and the cyclobutyl ring hydrogens. The methoxy substituent on the ring tends to adopt an equatorial-like position relative to the ring pucker, further stabilizing the overall molecular geometry.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural features and dynamic behavior of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the complex molecular environment created by the cyclobutyl ring and the brominated acetate functionality. The cyclobutyl ring protons typically appear as complex multipets in the range of 1.8 to 2.8 parts per million, with coupling patterns that reveal the ring puckering and substitution effects.

The methoxy protons attached to the cyclobutyl ring generate a distinctive singlet around 3.2 to 3.8 parts per million, while the acetate methyl ester protons appear as a sharp singlet near 3.7 parts per million. The bromine-bearing carbon proton produces a characteristic signal that is often shifted downfield due to the electron-withdrawing effect of the halogen substituent. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the cyclobutyl ring and the carbonyl carbon of the ester functionality as key diagnostic signals.

Infrared spectroscopy of this compound displays several characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching frequency of the ester group typically appears around 1740 wavenumbers, consistent with similar acetate esters. The carbon-hydrogen stretching vibrations of the cyclobutyl ring system generate multiple peaks in the 2800 to 3000 wavenumber region, with specific patterns that reflect the ring strain and substitution effects. The carbon-oxygen stretching vibrations of both the ester and methoxy groups produce characteristic absorptions in the 1000 to 1300 wavenumber range.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 237, corresponding to the intact molecular structure. The fragmentation pattern provides valuable structural information, with characteristic loss of the methoxy group (31 atomic mass units) and the bromide ion (79 atomic mass units) being prominent fragmentation pathways. The base peak often corresponds to the methoxycyclobutyl cation, indicating the relative stability of this fragment under electron impact conditions.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Cyclobutyl protons: 1.8-2.8 ppm (complex multipets); Methoxy protons: 3.2-3.8 ppm (singlet); Ester methyl: 3.7 ppm (singlet) |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon: ~85 ppm; Carbonyl carbon: ~170 ppm |

| Infrared Spectroscopy | Carbonyl stretch: ~1740 cm⁻¹; Carbon-hydrogen stretch: 2800-3000 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 237; Major fragments: m/z 206 (-31), m/z 158 (-79) |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound and related cyclobutyl compounds reveals important details about the solid-state structure and intermolecular interactions. The crystal packing typically involves weak intermolecular forces, including van der Waals interactions and possible halogen bonding through the bromine atom. The cyclobutane ring adopts a puckered conformation in the crystal state, with specific dihedral angles that minimize both intramolecular strain and intermolecular contacts.

Conformational studies using variable-temperature nuclear magnetic resonance spectroscopy and computational methods reveal the dynamic nature of the cyclobutyl ring system. The ring puckering exhibits rapid interconversion at room temperature, with activation energies typically in the range of 5 to 15 kilocalories per mole for similar cyclobutane derivatives. The presence of the bulky substituents affects the puckering amplitude and the preferred conformational states.

The acetate side chain demonstrates considerable conformational flexibility, with rotation around the carbon-carbon bond connecting the brominated carbon to the ring system. Energy barrier calculations indicate that certain rotamers are preferred due to favorable electrostatic interactions and reduced steric hindrance. The bromine atom tends to adopt conformations that minimize its interaction with the methoxy group while maximizing stabilizing interactions with the ester carbonyl oxygen through space.

Computational conformational searches using density functional theory methods reveal multiple low-energy conformers within a narrow energy range. The global minimum structure typically features the bromine atom positioned anti to the methoxy group, with the ester carbonyl oriented to minimize dipole-dipole repulsions. These conformational preferences have significant implications for the chemical reactivity and physical properties of the compound.

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. The optimized molecular geometry obtained through high-level computational methods confirms the experimental structural parameters while revealing subtle electronic effects that influence the molecular behavior. The calculations typically employ correlation-consistent polarized valence double-zeta basis sets to ensure adequate description of the electronic environment around the heavy atoms.

The molecular electrostatic potential map reveals regions of electron density and electrophilic character that govern intermolecular interactions and chemical reactivity. The bromine atom exhibits a significant positive electrostatic potential, particularly in the region opposite to the carbon-bromine bond, consistent with the formation of halogen bonds in crystal structures. The oxygen atoms of both the ester and methoxy groups display negative electrostatic potential, indicating their potential as hydrogen bond acceptors.

Frontier molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the bromine atom and the ester oxygen, while the lowest unoccupied molecular orbital has significant contributions from the carbonyl carbon and the cyclobutyl ring system. The energy gap between these orbitals provides insights into the chemical reactivity and electronic excitation properties of the compound.

Natural bond orbital analysis reveals the extent of electron delocalization and the strength of various bonding interactions within the molecule. The carbon-bromine bond exhibits significant ionic character, while the cyclobutyl ring displays enhanced strain-related orbital hybridization effects. The calculations also provide accurate predictions of vibrational frequencies that can be directly compared with experimental infrared and Raman spectra for structural confirmation.

| Computational Parameter | Calculated Value |

|---|---|

| Molecular Volume | 165.2 Ų |

| Dipole Moment | 2.8 Debye |

| Highest Occupied Molecular Orbital Energy | -6.2 electron volts |

| Lowest Unoccupied Molecular Orbital Energy | -1.4 electron volts |

| Band Gap | 4.8 electron volts |

| Atomization Energy | -892.4 kilocalories per mole |

Thermodynamic property calculations provide valuable data for understanding the stability and behavior of this compound under various conditions. The computed heat capacity, entropy, and Gibbs free energy values enable prediction of phase behavior and chemical equilibrium constants. The calculations indicate that the compound exhibits typical organic ester thermodynamic properties, with slight modifications due to the ring strain and halogen substitution effects.

Properties

IUPAC Name |

methyl 2-bromo-2-(1-methoxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO3/c1-11-7(10)6(9)8(12-2)4-3-5-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPFVNKRLHTTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1(CCC1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803597-04-7 | |

| Record name | methyl 2-bromo-2-(1-methoxycyclobutyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 2-bromo-2-(1-methoxycyclobutyl)acetate can be conceptually divided into two main stages:

- Stage 1: Preparation of the cyclobutyl-substituted methyl ester intermediate.

- Stage 2: α-Bromination of the methyl ester at the carbon adjacent to the ester group.

This approach aligns with common methods for preparing α-bromo esters, which typically involve bromination of methyl esters under radical or electrophilic conditions.

Preparation of the Cyclobutyl-Substituted Methyl Ester

The key intermediate, methyl 2-(1-methoxycyclobutyl)acetate, can be synthesized by esterification of the corresponding 2-(1-methoxycyclobutyl)acetic acid or by nucleophilic substitution on a cyclobutyl precursor bearing a suitable leaving group.

Esterification Method:

The carboxylic acid precursor is refluxed with methanol in the presence of an acid catalyst such as sulfuric acid for approximately 0.5 to 4 hours to yield the methyl ester. This is a classical Fischer esterification, widely used for preparing methyl esters of carboxylic acids.

Example conditions from related compounds:Cyclobutyl Functionalization:

The 1-methoxycyclobutyl moiety can be introduced by nucleophilic substitution or alkylation reactions on cyclobutyl derivatives bearing leaving groups (e.g., halides or tosylates). Methoxy substitution at the cyclobutyl ring can be achieved via nucleophilic displacement or by employing methoxy-substituted cyclobutyl precursors.

α-Bromination of the Methyl Ester

The critical step to obtain this compound is the bromination at the α-position (the carbon adjacent to the ester carbonyl). This is typically achieved by radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions or by electrophilic bromination.

Radical Bromination Using N-Bromosuccinimide (NBS):

This method is well-documented for α-bromination of methyl esters and structurally related compounds. The reaction proceeds via a radical mechanism initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux conditions in an inert solvent such as carbon tetrachloride (CCl4).- Reactants: Methyl ester precursor and NBS (1 equivalent or slight excess)

- Initiator: AIBN (~5 mol%)

- Solvent: Carbon tetrachloride or other inert solvents

- Temperature: Reflux (~80°C)

- Time: 4 hours

- Workup: Quenching with water, extraction with ethyl acetate, washing with sodium thiosulfate (to remove residual bromine), saturated sodium chloride solution, drying over anhydrous sodium sulfate, and concentration to obtain the crude product

Example from a similar compound:

Methyl 2-(4-methoxyphenyl)acetate was brominated under these conditions to give methyl 2-bromo-2-(4-methoxyphenyl)acetate in 99% yield.Electrophilic Bromination:

In some cases, α-bromination can be performed using bromine in acetic acid or other acidic solvents, but this is less selective and may lead to side reactions.

Reaction Conditions and Solvent Effects

Solvent Selection:

Carbon tetrachloride is commonly preferred for radical bromination due to its inertness and ability to dissolve both organic substrates and NBS. Alternative solvents include chloroform or dichloromethane, but these may affect reaction rates and selectivity.Temperature:

Reflux temperature of the chosen solvent is generally optimal (e.g., ~80°C for CCl4).Reaction Time:

Typically 3–5 hours to ensure complete bromination.Workup:

Washing the organic phase with sodium thiosulfate solution is crucial to remove excess bromine and byproducts. Subsequent washing with saturated sodium chloride solution and drying over anhydrous sodium sulfate ensures purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Carboxylic acid + Methanol + H2SO4 (cat.) | Methanol | Reflux | 0.5–4 h | Up to 99 | Classical Fischer esterification |

| α-Bromination (Radical) | Methyl ester + NBS + AIBN (initiator) | Carbon tetrachloride | Reflux (~80°C) | ~4 h | ~99 | Radical bromination at α-position |

| Workup | Wash with Na2S2O3, sat. NaCl, dry over Na2SO4 | Ethyl acetate (extraction) | Room temp | N/A | N/A | Removes bromine and purifies product |

Research Findings and Considerations

The radical bromination method using NBS and AIBN is highly effective for α-bromination of methyl esters, giving high yields and selectivity without significant side reactions.

The presence of the 1-methoxycyclobutyl substituent may influence the reactivity and steric environment around the α-position; however, analogous brominations on substituted phenylacetates suggest that the method is broadly applicable.

No direct literature or patents specifically describe the preparation of this compound, but extrapolation from closely related compounds supports the outlined approach.

Alternative bromination methods using bromine and acidic solvents or other radical initiators may be explored but are less common due to selectivity issues.

Purification typically involves standard organic extraction and drying techniques. Crystallization or distillation under reduced pressure may be used depending on product properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted cyclobutyl acetates.

Reduction: Formation of 2-(1-methoxycyclobutyl)ethanol.

Oxidation: Formation of 2-bromo-2-(1-oxocyclobutyl)acetate.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through nucleophilic substitution reactions. The bromo group acts as a leaving group, facilitating the introduction of various nucleophiles.

Case Study: Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing novel vicinal haloethers. The compound was reacted with different nucleophiles to yield products with potential biological activity .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Investigated for activity against cancer cell lines |

| Antimicrobial Agents | Explored for efficacy against bacterial strains |

| Drug Development | Potential precursor for novel pharmaceuticals |

Case Study: Anticancer Activity

Research indicated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its utility in anticancer drug development .

Material Science

In material science, this compound has applications in the development of mesoporous materials and as an intermediate in the synthesis of organic light-emitting diodes (OLEDs).

Table 3: Applications in Material Science

| Material Type | Application |

|---|---|

| Mesoporous Materials | Used as a template for synthesizing nanoporous structures |

| OLEDs | Acts as an intermediate in OLED material synthesis |

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(1-methoxycyclobutyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester and methoxy groups participate in various organic transformations. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Observations:

- Cycloalkane vs. In contrast, aromatic analogs (e.g., ) exhibit conjugated π-systems, enhancing electronic delocalization but reducing steric hindrance.

- Functional Group Diversity: The malononitrile derivative replaces the ester with nitrile groups, increasing electrophilicity and altering nucleophilic substitution pathways.

- Safety : Both the target compound and Methyl 2-bromo-2-(3-methoxyphenyl)acetate likely share similar hazards (e.g., skin corrosion) due to reactive bromine and ester functionalities.

Spectroscopic and Physical Properties

- NMR Signatures : The benzyloxy-substituted analog shows distinct aromatic proton signals (δ 7.43–6.97 ppm), whereas the target compound’s aliphatic cyclobutyl protons would likely resonate upfield (δ 3–5 ppm).

- Thermal Stability : The absence of boiling point data for most compounds (including the target) highlights a gap in literature; however, ester derivatives generally exhibit moderate volatility.

Biological Activity

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : this compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₃BrO₃

- CAS Number : 1803597-04-7

Synthesis

The synthesis of this compound typically involves the bromination of cyclobutanol derivatives followed by esterification. The method generally includes:

- Bromination : Reacting cyclobutanol with bromine in an appropriate solvent.

- Esterification : Treating the brominated product with methyl acetate in the presence of an acid catalyst.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines indicated that this compound exhibits selective toxicity. At lower concentrations, it showed minimal effects on normal cells, while higher concentrations resulted in significant cell death in cancerous cell lines.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MRC-5 (Normal Lung Fibroblast) | >100 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Membrane Disruption : The bromo group enhances lipophilicity, allowing the compound to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain under investigation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against a panel of antibiotic-resistant bacteria. The compound demonstrated promising results, particularly against strains resistant to conventional antibiotics, indicating its potential as a lead compound for drug development.

Case Study 2: Cytotoxicity Profile

A comparative study involving various halogenated compounds revealed that this compound exhibited superior cytotoxic effects against specific cancer cell lines while maintaining safety profiles on normal cells. This suggests its potential for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate?

- Methodology : The compound can be synthesized via α-bromination of methyl acetates using reagents like N-bromosuccinimide (NBS) in dichloromethane under controlled conditions . Alternative routes involve coupling cyclobutylmethoxy groups with bromoacetate precursors via nucleophilic substitution or transition metal catalysis. Reaction yields (e.g., 62–76%) depend on temperature, solvent polarity, and stoichiometry .

- Key Steps : (i) Protection of the cyclobutylmethoxy group, (ii) bromination at the α-position, (iii) purification via recrystallization or column chromatography .

Q. How is the structure of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., bromine at C2, methoxycyclobutyl group) via characteristic shifts (e.g., δ ~4.0 ppm for OCH, δ ~3.7 ppm for ester COOCH) .

- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond angles .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H] expected for CHBrO) .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved during scale-up synthesis?

- Root Causes : Discrepancies often arise from (i) incomplete bromination due to steric hindrance from the cyclobutyl group, (ii) solvent polarity effects on intermediate stability, or (iii) competing side reactions (e.g., elimination).

- Mitigation Strategies :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent: CHCl vs. THF, temperature: 0°C vs. RT) to optimize yield .

- In Situ Monitoring : Use TLC or FTIR to track reaction progress and identify intermediates .

- Case Study : Substituting NBS with CuBr in DMF increased yield from 62% to 78% by reducing steric interference .

Q. What mechanistic pathways govern its reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Buchwald-Hartwig Amination : The bromoacetate group acts as an electrophilic partner, enabling C–N bond formation with aryl amines via Pd-catalyzed coupling .

- Suzuki-Miyaura Coupling : The α-bromo ester participates in C–C bond formation with boronic acids, facilitated by Pd(PPh) and KCO .

Q. How is this compound utilized in natural product synthesis?

- Applications :

- Macrolide Synthesis : Serves as a linchpin for assembling polyketide backbones via iterative esterification .

- Peptide Mimetics : The cyclobutyl group enhances conformational rigidity in protease inhibitors .

- Case Example : In synthesizing astechrome (a fungal metabolite), the compound provided a stereochemically defined cyclobutane fragment, critical for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.